Biotin-PEG9-amine
Overview
Description
Biotin-PEG9-amine is a complex organic compound that features both amino and biotinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG9-amine typically involves multiple steps, starting with the preparation of the biotinylated precursor. The aminoethyl group is then introduced through a series of reactions, which may include protection and deprotection steps to ensure the correct functional groups are present.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG9-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the biotinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Biotin-PEG9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in bioconjugation techniques to attach biotin to proteins or other biomolecules.
Medicine: Potential use in drug delivery systems due to its biotinyl group, which can target specific cells.
Industry: Utilized in the production of biotinylated products for various applications.
Mechanism of Action
The mechanism of action of Biotin-PEG9-amine involves its interaction with specific molecular targets. The biotinyl group can bind to avidin or streptavidin, facilitating the attachment of the compound to various biomolecules. This interaction is crucial for its applications in bioconjugation and targeted delivery systems.
Comparison with Similar Compounds
Similar Compounds
Biotinylated Polyethylene Glycol (PEG): Similar in structure but with different chain lengths and functional groups.
Aminoethyl Polyethylene Glycol (PEG): Lacks the biotinyl group but has similar amino functionality.
Uniqueness
Biotin-PEG9-amine is unique due to its combination of amino and biotinyl groups, which allows for versatile applications in bioconjugation and targeted delivery.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIKHSATVJGWOI-YCVJPRETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746292 | |
Record name | N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960132-48-3 | |
Record name | N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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